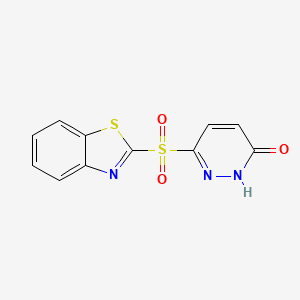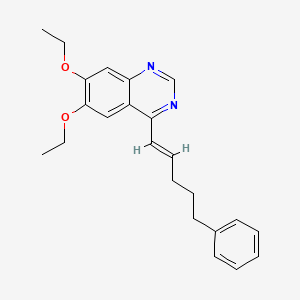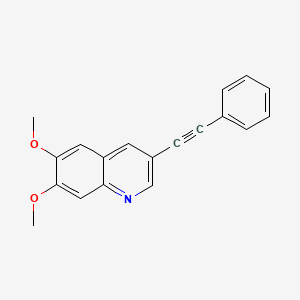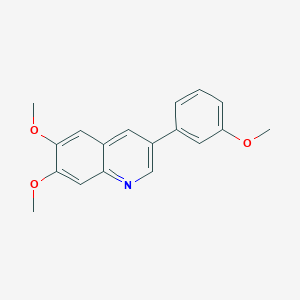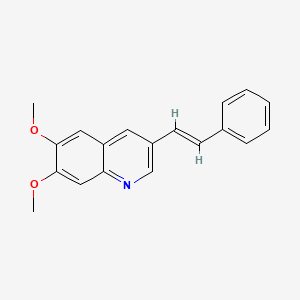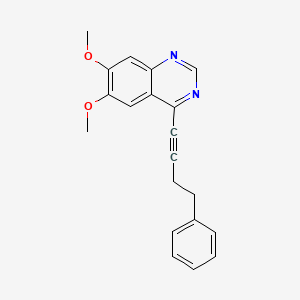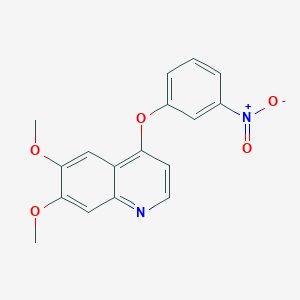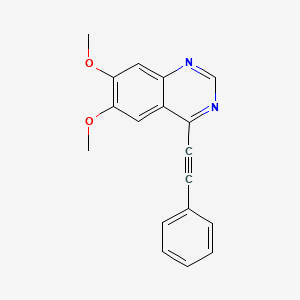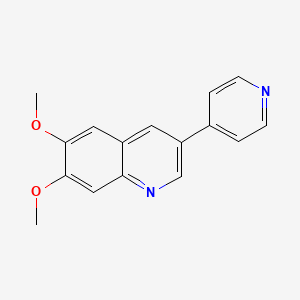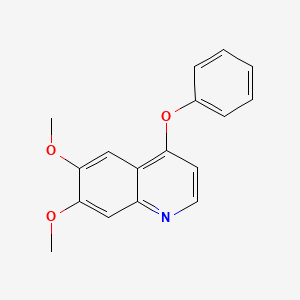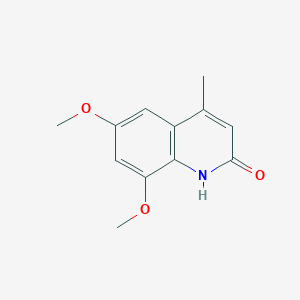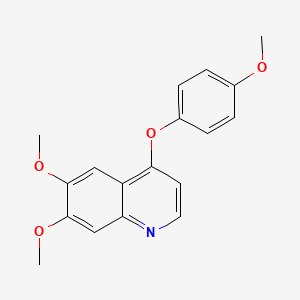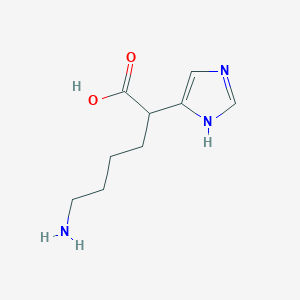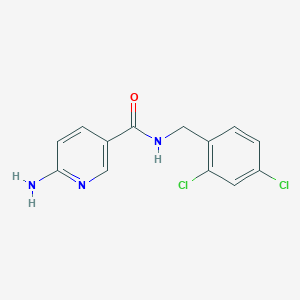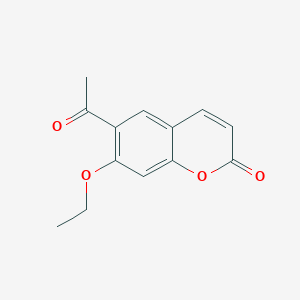
6-Acetyl-7-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-7-ethoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromen-2-one core structure, which is substituted with acetyl and ethoxy groups at positions 6 and 7, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-7-ethoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between 7-ethoxy-4-hydroxycoumarin and acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-7-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-Acetyl-7-ethoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of optical brighteners, perfumes, and as a fluorescent dye in various applications
Mechanism of Action
The mechanism of action of 6-Acetyl-7-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, it can disrupt microbial cell membranes and inhibit the growth of pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: This compound is similar in structure but has a hydroxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.
7-Hydroxy-6-methoxy-2H-chromen-2-one: Another similar compound with a methoxy group, known for its lipoxygenase inhibitory activity.
Uniqueness: 6-Acetyl-7-ethoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-acetyl-7-ethoxychromen-2-one |
InChI |
InChI=1S/C13H12O4/c1-3-16-12-7-11-9(4-5-13(15)17-11)6-10(12)8(2)14/h4-7H,3H2,1-2H3 |
InChI Key |
YPWNHEXIUIFWSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CC(=O)OC2=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


